![molecular formula C11H19NO B13064796 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . It features a bicyclic structure, which is a common motif in many biologically active molecules. This compound is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine typically involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: LiAlH4 for reduction reactions.
Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted azetidines .
Aplicaciones Científicas De Investigación
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to its unique structure.
Medicine: Studied for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is not well-documented. its bicyclic structure suggests it may interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bicyclo[2.2.1]heptan-2-yl)methylazetidine hydrochloride: This compound is similar in structure but includes a hydrochloride group.
2-Azabicyclo[2.2.1]heptanes: These compounds share the bicyclic structure and are often used in similar research applications.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is unique due to its specific combination of a bicyclic structure and an azetidine ring. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanylmethoxy)azetidine |
InChI |
InChI=1S/C11H19NO/c1-2-9-3-8(1)4-10(9)7-13-11-5-12-6-11/h8-12H,1-7H2 |
Clave InChI |
JBMKASXRRMMHFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2COC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)
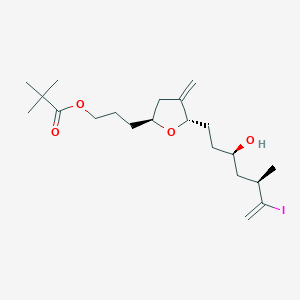
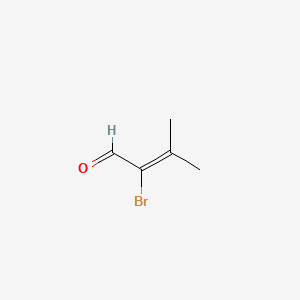
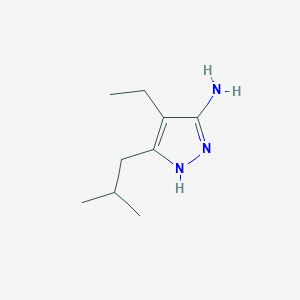
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)
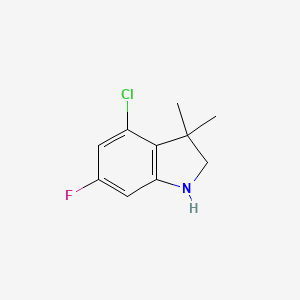
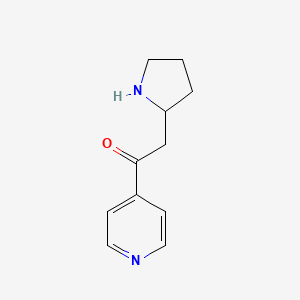
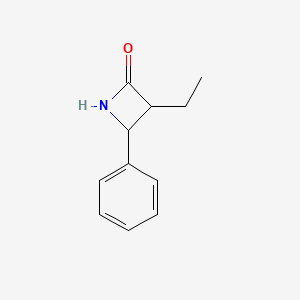
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
